2-Aminopropanamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

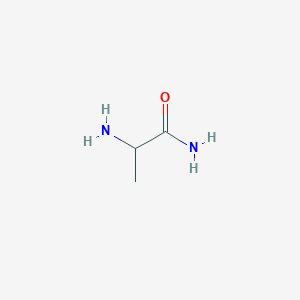

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMLIDZJXVVKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325499, DTXSID10902420 | |

| Record name | 2-aminopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-84-5 | |

| Record name | Alaninamide, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alaninamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINAMIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A1TLN9SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopropanamide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopropanamide, also known as alaninamide, is the amide derivative of the amino acid alanine (B10760859). It exists as two stereoisomers, (S)-2-aminopropanamide (L-alaninamide) and (R)-2-aminopropanamide (D-alaninamide), as well as a racemic mixture. This compound serves as a valuable building block in synthetic organic chemistry and has garnered interest in medicinal chemistry for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its common salt form, L-alaninamide hydrochloride, is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Alaninamide, α-aminopropionamide, DL-Alanylamide | [1] |

| CAS Number | 4726-84-5 (racemic) | [1] |

| 7324-05-2 ((S)-isomer) | ||

| 35320-22-0 ((R)-isomer) | [2] | |

| Molecular Formula | C₃H₈N₂O | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

Table 2: Physical Properties of this compound and its Hydrochloride Salt

| Property | Value | Form | Source(s) |

| Melting Point | 167-172 °C | L-Alaninamide HCl | [3] |

| Boiling Point | No experimental data available | Free base | |

| Density | ~1.307 g/cm³ (at room temperature) | L-Alaninamide HCl | [3] |

| pKa | 7.9 (at 37 °C) | Free base | [4] |

| Solubility | Soluble in water; slightly soluble in ethanol. | L-Alaninamide HCl | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are essential for its application in research and development. Below are protocols for the chemical synthesis of L-alaninamide hydrochloride and a general procedure for the conversion to its free base.

Protocol 1: Synthesis of L-Alaninamide Hydrochloride[5]

This protocol describes a common method for the preparation of L-alaninamide hydrochloride from L-alanine.

Materials:

-

L-alanine

-

Methanol

-

Thionyl chloride

-

Hydrochloric acid (10%)

Procedure:

-

In a 1000 mL three-necked flask, suspend 100 g of L-alanine in 500 g of methanol.

-

While maintaining the temperature below 35°C, slowly add 90 mL of thionyl chloride dropwise.

-

After the addition is complete, transfer the flask to a water bath and reflux at a temperature not exceeding 80°C to ensure the complete removal of sulfur dioxide.

-

Cool the reaction mixture in an ice bath to a temperature below 20°C.

-

Introduce 0.56 kg of ammonia gas for ammonolysis.

-

Seal the flask and let it stand at room temperature in the water bath for 20 hours.

-

Heat the water bath to 55°C to remove excess ammonia and concentrate the reaction volume to approximately 300 mL.

-

Filter the mixture to remove the precipitated ammonium (B1175870) chloride and wash the filter cake with 100 mL of methanol.

-

Combine the filtrate and the washings. Slowly add 34.5 mL of 10% hydrochloric acid to adjust the pH to 1.55.

-

Seal the beaker and store it in a refrigerator for 12 hours.

-

After refrigeration, add 400 mL of acetone to induce crystallization.

-

Collect the precipitated white crystals by suction filtration, rinse with acetone, and dry at 45°C for 12 hours.

Protocol 2: Conversion of L-Alaninamide Hydrochloride to L-Alaninamide (Free Base)

This general protocol outlines the liberation of the free amine from its hydrochloride salt.

Materials:

-

L-Alaninamide hydrochloride

-

Anhydrous sodium carbonate (or another suitable base)

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve or suspend L-alaninamide hydrochloride in a suitable anhydrous solvent.

-

Add a stoichiometric equivalent of a solid, anhydrous base such as sodium carbonate, with stirring.

-

Continue stirring the mixture at room temperature for several hours to ensure complete neutralization.

-

Filter the reaction mixture to remove the inorganic salt byproduct (e.g., sodium chloride).

-

Dry the filtrate over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

The resulting solution contains the L-alaninamide free base. The solvent can be removed under reduced pressure if the solid free base is desired. Note: The free base may be less stable than the hydrochloride salt and should be stored under inert atmosphere and at low temperatures.

Biological Activity and Metabolic Fate

While this compound itself is not a primary signaling molecule, its metabolic fate is closely tied to that of the proteinogenic amino acid, alanine. In vivo, it is anticipated that alaninamide is hydrolyzed by amidase enzymes to yield L-alanine or D-alanine, depending on the stereochemistry of the starting material.

Enzymatic Hydrolysis of this compound

The primary metabolic pathway for this compound is its conversion to alanine. This reaction is catalyzed by amino acid amidases.

Enzymatic hydrolysis of this compound to alanine and ammonia.

Aminopeptidase N (APN, also known as CD13) is a cell-surface enzyme that has been shown to hydrolyze L-alaninamide. This conversion to L-alanine allows it to enter the endogenous alanine metabolic pathways.[4]

Alanine Metabolism

Once converted to alanine, the molecule can participate in various metabolic processes, most notably the glucose-alanine cycle. This cycle is crucial for transporting nitrogen from peripheral tissues to the liver.

The Glucose-Alanine Cycle, a key metabolic pathway for alanine.

In muscle and other tissues, amino groups from the breakdown of other amino acids are transferred to pyruvate to form alanine. This alanine is then released into the bloodstream and transported to the liver. In the liver, alanine is converted back to pyruvate, which can be used for gluconeogenesis to produce glucose. The amino group is transferred to α-ketoglutarate to form glutamate, which can then enter the urea cycle for the excretion of nitrogen.[5][6]

Conclusion

This compound is a versatile chemical entity with a growing profile in the fields of synthetic and medicinal chemistry. Its physical and chemical properties are largely dictated by the presence of the primary amine and amide functional groups. The synthetic protocols provided herein offer robust methods for its preparation, enabling its use in further research. While this compound does not have its own distinct signaling pathway, its rapid in vivo conversion to alanine integrates it into the fundamental metabolic pathways of this crucial amino acid. A thorough understanding of these properties and pathways is essential for any researcher or drug development professional working with this compound.

References

- 1. This compound | C3H8N2O | CID 350287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-aminopropanamide | C3H8N2O | CID 446080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Hyperpolarized (1-13C)Alaninamide Is a Multifunctional In Vivo Sensor of Aminopeptidase N Activity, pH, and CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 6. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-Alaninamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Alaninamide hydrochloride, a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] The document details its chemical structure, physicochemical properties, and experimental protocols for its preparation.

Chemical Structure and Formula

L-Alaninamide hydrochloride is the hydrochloride salt of L-alaninamide.[2] Its chemical structure consists of an L-alanine core with the carboxylic acid group converted to a primary amide. The amine group is protonated in the presence of hydrochloric acid to form the hydrochloride salt.

-

Synonyms: L-Alanine amide hydrochloride, (S)-2-Aminopropanamide hydrochloride, H-Ala-NH2·HCl[1][8][9]

Physicochemical Properties

L-Alaninamide hydrochloride is a white to light yellow crystalline powder.[1][4][8] It is soluble in water and slightly soluble in ethanol.[1] Key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 124.57 g/mol | [4][10][11] |

| Melting Point | 167-172 °C | [1] |

| 212-217 °C | [8][11] | |

| 217 °C | [10] | |

| Density | ~1.307 g/cm³ | [1] |

| Appearance | White to light yellow crystalline powder | [1][4][8] |

| Solubility | Soluble in water, slightly soluble in ethanol | [1] |

| Optical Rotation [α] | +11.4° | [4][12] |

Note on Melting Point: Different sources report varying melting points, which may be due to differences in purity or measurement conditions.

Experimental Protocols: Synthesis of L-Alaninamide Hydrochloride

The synthesis of L-Alaninamide hydrochloride is commonly achieved through a two-step process starting from L-alanine.[1] A detailed experimental protocol is outlined below.

3.1. Esterification of L-Alanine

-

Add 500 g of methanol (B129727) and 100 g of L-alanine to a 1000 ml three-necked flask.[4][12]

-

Slowly add 90 ml of thionyl chloride dropwise while maintaining the reaction temperature below 35 °C.[4][12]

-

After the addition is complete, transfer the flask to a water bath and heat to reflux (not exceeding 80°C) to ensure the complete removal of sulfur dioxide (SO₂).[12]

3.2. Ammonolysis and Product Isolation

-

Cool the reaction mixture in an ice bath to a temperature below 20 °C.[4][12]

-

Introduce 0.56 kg of ammonia (B1221849) gas into the reaction system for ammonolysis.[4][12]

-

Seal the reaction mixture and let it stand at room temperature for 20 hours.[4][12]

-

Heat the water bath to 55 °C to remove excess ammonia and concentrate the solution to approximately 300 ml.[4][12]

-

Filter the solution to remove excess ammonium (B1175870) chloride and rinse the filter cake with 100 ml of methanol.[12]

-

Combine the filtrate and the methanol rinse.[12]

-

Slowly add 34.5 ml of 10% hydrochloric acid to adjust the pH to 1.55.[4][12]

-

Seal the resulting solution and store it in a refrigerator for 12 hours.[4][12]

-

Add 400 ml of acetone (B3395972) to precipitate the product.[4][12]

-

Collect the white crystals by filtration, wash them, and dry at 45 °C for 12 hours to obtain L-Alaninamide hydrochloride.[4][12]

Applications in Research and Development

L-Alaninamide hydrochloride serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, including antibacterial, antifungal, and anticancer agents.[1][3] Its utility also extends to the preparation of novel amide derivatives of steroidal compounds with potential glucocorticoid activity.[4] In medicinal chemistry, it is a valuable research tool due to its structural properties.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of L-Alaninamide hydrochloride.

Caption: Workflow for the synthesis of L-Alaninamide hydrochloride.

References

- 1. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. L-Alaninamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. L-Alaninamide | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Alaninamide Hydrochloride CAS 33208-99-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. biosynth.com [biosynth.com]

- 11. L-アラニンアミド 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Page loading... [wap.guidechem.com]

(2S)-2-aminopropanamide molecular weight and CAS number

An In-depth Technical Guide to (2S)-2-aminopropanamide

This guide provides comprehensive technical information on (2S)-2-aminopropanamide, also known as L-Alaninamide. It is intended for researchers, scientists, and professionals in drug development. This document outlines the molecule's key physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates a representative experimental workflow.

Physicochemical Properties

(2S)-2-aminopropanamide is the amide derivative of the amino acid L-alanine. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 7324-05-2 | [1][2][3][4][5] |

| Molecular Weight | 88.11 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₃H₈N₂O | [1][3][4][5] |

| Synonyms | L-Alaninamide, (S)-2-Aminopropanamide | [3] |

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of (2S)-2-aminopropanamide.

Synthesis of (2S)-2-aminopropanamide via Boc-L-Alanine

This protocol describes a common method for the synthesis of (2S)-2-aminopropanamide starting from Boc-protected L-alanine.

Materials:

-

Boc-L-alanine

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Isobutyl chloroformate

-

N-methylmorpholine (NMM)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dipeptidyl peptidase inhibitor (e.g., Diprotin A)

Procedure:

-

Activation of Boc-L-alanine: Dissolve Boc-L-alanine in anhydrous THF at -15°C. Add N-methylmorpholine, followed by the dropwise addition of isobutyl chloroformate. Stir the reaction mixture for 10 minutes.

-

Amidation: In a separate flask, dissolve ammonium chloride in water and cool to 0°C. Add the activated Boc-L-alanine solution to the ammonium chloride solution. Allow the reaction to proceed for 1-2 hours, gradually warming to room temperature.

-

Work-up and Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-(2S)-2-aminopropanamide.

-

Boc-Deprotection: Dissolve the crude Boc-(2S)-2-aminopropanamide in a mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 1-2 hours.

-

Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure (2S)-2-aminopropanamide.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

-

Chemical shifts (δ) will be observed for the α-proton, the β-methyl protons, and the amide protons. The expected spectrum would show a quartet for the α-proton, a doublet for the β-methyl protons, and broad singlets for the amine and amide protons.

¹³C NMR (100 MHz, D₂O):

-

Expected chemical shifts (δ) will correspond to the carbonyl carbon, the α-carbon, and the β-methyl carbon.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile (B52724) with 0.1% trifluoroacetic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Injection Volume: 10 µL.

-

The purity is determined by the peak area percentage of the main product peak.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of (2S)-2-aminopropanamide.

Caption: Synthesis and purification workflow for (2S)-2-aminopropanamide.

References

- 1. (2S)-2-aminopropanamide | CymitQuimica [cymitquimica.com]

- 2. (2S)-2-aminopropanamide | 7324-05-2 [sigmaaldrich.com]

- 3. CAS 7324-05-2: L-Alaninamide | CymitQuimica [cymitquimica.com]

- 4. (2S)-2-AMINOPROPANAMIDE [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Aminopropanamide | C3H8N2O | CID 350287 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to DL-Alaninamide and Its Depositor-Supplied Synonyms

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This guide provides an in-depth overview of DL-Alaninamide, focusing on its depositor-supplied synonyms, offering a valuable resource for identification and database searches.

DL-Alaninamide is a racemic mixture, meaning it is composed of equal amounts of two enantiomers: D-Alaninamide and L-Alaninamide. These are stereoisomers—molecules that are mirror images of each other. Due to this composition, synonyms for DL-Alaninamide often overlap with those of its constituent enantiomers. The depositor-supplied synonyms are terms provided by various chemical suppliers and databases.

Below is a structured summary of depositor-supplied synonyms for DL-Alaninamide, compiled from various chemical databases.

Depositor-Supplied Synonyms for DL-Alaninamide

| Synonym | Stereochemistry | Source Type |

| ALANINAMIDE, DL- | Racemic | Systematic Name |

| 2-AMINOPROPANAMIDE | Racemic | Systematic Name |

| 2-AMINOPROPIONAMIDE | Racemic | Systematic Name |

| DL-ALANYLAMIDE | Racemic | Systematic Name |

| PROPANAMIDE, 2-AMINO- | Racemic | Systematic Name |

| NSC-509293 | Racemic | Code |

Depositor-Supplied Synonyms for L-Alaninamide

The L-enantiomer is often more commonly studied and has a more extensive list of synonyms.

| Synonym | Source Type |

| L-alaninamide | Trivial Name |

| Alaninamide, L- | Systematic Name |

| (S)-(+)-2-aminopropanamide | Systematic Name |

| GOD06L4T27 | Code |

| Propanamide, 2-amino-, (S)- | Systematic Name |

| UNII-GOD06L4T27 | Code |

| CHEBI:21217 | Code |

| DTXSID60223470 | Code |

| (S)-(+-)-2-Aminopropanamide | Systematic Name |

| (2S)-2-aminopropanamide | Systematic Name |

| Alanine amide | Trivial Name |

| H-L-Ala-NH2 | Abbreviation |

It is important for researchers to recognize these various synonyms to ensure comprehensive literature and database searches. The use of different naming conventions can sometimes lead to fragmented information.

Logical Relationship of Alaninamide Stereoisomers

The following diagram illustrates the relationship between the racemic mixture DL-Alaninamide and its constituent enantiomers, D-Alaninamide and L-Alaninamide.

In-Depth Technical Guide to the Spectral Information and Data of 2-Aminopropionamide

This technical guide provides a comprehensive overview of the spectral data for 2-aminopropionamide, also known as alaninamide. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information for identification, characterization, and quality control purposes. This document outlines key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and schematic diagrams.

Chemical Structure and Properties

2-Aminopropionamide is the amide derivative of the amino acid alanine (B10760859). Its structure contains a primary amine group, a primary amide group, and a chiral center at the alpha-carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-aminopropionamide, both ¹H and ¹³C NMR provide characteristic signals.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-aminopropionamide is expected to show distinct signals for the methyl, methine, and amine/amide protons. The chemical shifts can vary slightly depending on the solvent used.

| Proton Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity | Integration |

| -CH₃ (Methyl) | 1.2 - 1.4 | Doublet (d) | 3H |

| -CH- (Methine) | 3.5 - 3.7 | Quartet (q) | 1H |

| -NH₂ (Amine) | 1.5 - 2.5 (broad) | Singlet (s) | 2H |

| -C(=O)NH₂ (Amide) | 7.0 - 7.8 (broad) | Singlet (s) | 2H |

Note: The amine and amide proton signals are often broad due to quadrupole broadening and chemical exchange. Their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ) ppm (approx.) |

| -CH₃ (Methyl) | 18 - 22 |

| -CH- (Methine) | 48 - 52 |

| -C=O (Carbonyl) | 175 - 180 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of 2-aminopropionamide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-aminopropionamide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program. The number of scans can range from 8 to 64, depending on the sample concentration.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 2-aminopropionamide will show characteristic absorption bands for its amine and amide functional groups.

| Wavenumber (cm⁻¹) (approx.) | Vibrational Mode | Functional Group | Intensity |

| 3400 - 3200 | N-H Stretch | Primary Amine & Amide | Strong, Broad |

| 2950 - 2850 | C-H Stretch | Alkyl | Medium |

| 1690 - 1630 | C=O Stretch (Amide I band) | Amide | Strong |

| 1650 - 1580 | N-H Bend | Primary Amine | Medium |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

Note: The N-H stretching region often shows two distinct peaks for the symmetric and asymmetric vibrations of the primary amine and amide groups.[6] The broadness of these bands is typically due to hydrogen bonding.[7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of 2-aminopropionamide (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Mass Spectral Data

For 2-aminopropionamide, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 88, corresponding to the molecular weight of the compound.[1][2][3]

-

Key Fragment Ions (EI-MS):

-

m/z 71: Loss of the amine group (-NH₂) as ammonia (B1221849) (-NH₃) from the molecular ion.

-

m/z 44: This is often the base peak and corresponds to the [CH(NH₂)C=O]⁺ fragment or the [CH₃-CH=NH₂]⁺ fragment resulting from alpha-cleavage, a characteristic fragmentation of aliphatic amines.[8]

-

m/z 43: Loss of the amide group (-CONH₂).

-

m/z 28: Can correspond to [CO]⁺ or [CH₂=NH₂]⁺ fragments.[9]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer. This is suitable for volatile derivatives of the compound.

-

Direct Infusion (ESI-MS): The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid) and infused directly into the ESI source.

-

-

Instrumentation: A mass spectrometer (e.g., Quadrupole, Time-of-Flight) coupled with an appropriate ion source (EI or ESI).

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage capillary to create charged droplets, leading to the formation of protonated molecules [M+H]⁺ (m/z 89).

-

-

Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer.

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Synthesis Pathway

A common method for synthesizing 2-aminopropionamide is through the amidation of N-protected alanine followed by deprotection. The diagram below illustrates a conceptual pathway.

References

- 1. This compound | C3H8N2O | CID 350287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. (2R)-2-aminopropanamide | C3H8N2O | CID 446080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

An In-depth Technical Guide to the Physical Properties of L-Alaninamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of L-Alaninamide hydrochloride (CAS No: 33208-99-0). It is intended to serve as a technical resource, consolidating essential data and methodologies for professionals engaged in research, development, and quality control.

Core Physical Properties

L-Alaninamide hydrochloride is the salt of L-Alaninamide, an amino acid derivative.[1] Its hydrochloride form enhances water solubility and stability, making it a versatile intermediate in various chemical syntheses, particularly in the pharmaceutical industry.[2][3] The fundamental physical constants are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉ClN₂O | [1][4] |

| Molecular Weight | 124.57 g/mol | [5] |

| Appearance | White to off-white crystalline powder or solid.[1][2][6][7] | |

| Melting Point | 167-172 °C or 212-217 °C (decomposes).[1][2][8] | |

| Density | Approximately 1.307 g/cm³ at room temperature.[1][2] | |

| pH | ~4.5 (in solution), acidic in nature.[1][2] | |

| Specific Optical Rotation | [α] = +9.0° to +13.0° (c=1 in methanol (B129727), at 20°C, 589 nm).[7][9] |

Detailed Physical Characteristics

2.1. Appearance and Form L-Alaninamide hydrochloride presents as an odorless, white crystalline powder with a slightly bitter taste.[1] Its appearance may vary slightly depending on the level of purity.[1] The compound is known to be hygroscopic and is stable under normal temperature and humidity conditions.[1]

2.2. Solubility Profile The solubility of L-Alaninamide hydrochloride is a critical parameter for its application in synthesis and formulation.[3] As an organic salt, its solubility is pH-dependent and favors polar solvents.[1][2]

-

High Solubility : It is soluble in water and other polar protic solvents like methanol.[2][10]

-

Moderate/Slight Solubility : It is slightly soluble in ethanol (B145695) and polar aprotic solvents like N,N-dimethylformamide (DMF).[1][2][10]

-

Insolubility : The compound has poor solubility in low-polarity or nonpolar organic solvents such as ether, n-butanol, and hexane.[2][10][11]

2.3. Melting Point There is a notable variance in the reported melting point of L-Alaninamide hydrochloride. Some sources indicate a range of 167-172 °C, above which it decomposes.[1][2] Other chemical suppliers report a higher melting point in the range of 212-217 °C.[8] This discrepancy may be attributable to differences in purity, crystalline form, or the experimental method used for determination (e.g., heating rate).

2.4. Optical Activity As a chiral compound derived from the L-amino acid alanine, L-Alaninamide hydrochloride is optically active and dextrorotary.[12] The specific rotation is consistently reported within the range of +9.0° to +13.0°.[9] The standard conditions for this measurement are a concentration of 1 g/100mL in methanol at 20°C using the sodium D-line (589 nm).[7]

Experimental Protocols

The determination of the physical properties of L-Alaninamide hydrochloride relies on standard analytical chemistry techniques.

3.1. Synthesis and Purification (for sample preparation) A common laboratory-scale synthesis involves a two-step process starting from L-alanine.[1][11]

-

Esterification : L-alanine is reacted with thionyl chloride in methanol to produce the L-alanine methyl ester hydrochloride intermediate.[11]

-

Ammonolysis : The intermediate is then treated with ammonia (B1221849) gas in methanol to form the amide.[11]

-

Purification & Isolation : Excess ammonium (B1175870) chloride is removed by filtration.[6][11] The filtrate is then acidified with hydrochloric acid to a specific pH (e.g., 1.55), and the final L-Alaninamide hydrochloride product is crystallized by adding acetone.[6][11] The resulting white crystals are filtered, washed, and dried.[6][11]

3.2. Melting Point Determination The melting point is typically determined using the capillary method with a calibrated melting point apparatus.

-

Sample Preparation : A small amount of the dry, crystalline L-Alaninamide hydrochloride is packed into a capillary tube to a depth of 2-3 mm.

-

Measurement : The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a substance that decomposes, the temperature at which discoloration or charring begins is also noted.

3.3. Specific Optical Rotation Measurement This property is measured using a polarimeter, which quantifies the rotation of plane-polarized light by a chiral compound in solution.[12]

-

Solution Preparation : A solution of L-Alaninamide hydrochloride is precisely prepared at a concentration of 1.0 g per 100 mL using methanol as the solvent.[7]

-

Instrument Calibration : The polarimeter is calibrated using a blank (pure methanol) to set the zero point.

-

Measurement : The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The observed rotation (α) is measured at a controlled temperature (20°C) using monochromatic light, typically the sodium D-line (λ = 589 nm).[7][12]

-

Calculation : The specific rotation [α] is calculated using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.[12]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent physical characterization of L-Alaninamide hydrochloride.

Caption: Workflow for Synthesis and Physical Characterization of L-Alaninamide HCl.

References

- 1. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. Buy L-Alaninamide hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. L-Alaninamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]

- 7. L-Alaninamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. L-Alaninamide hydrochloride <br>CAS:33208-99-0 - Acid Amides - Sichuan jiaying lai technology co. LTD [en.jiayinglai.com]

- 9. L-アラニンアミド塩酸塩 | L-Alaninamide Hydrochloride | 33208-99-0 | 東京化成工業株式会社 [tcichemicals.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

Stability of 2-Aminopropanamide Under Normal Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-aminopropanamide (also known as alaninamide) under normal conditions. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical properties, degradation pathways, and analytical methodologies pertinent to this compound.

Executive Summary

This compound, the amide derivative of the amino acid alanine (B10760859), is a compound of interest in pharmaceutical and biochemical research. While generally stable in its solid, anhydrous form under controlled conditions, its stability is significantly influenced by environmental factors, primarily moisture and pH. The primary degradation pathway for this compound is hydrolysis of the amide bond, yielding alanine and ammonia. This guide details the physicochemical properties of this compound, explores its degradation kinetics and pathways, provides protocols for stability assessment, and discusses its potential metabolic fate.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its handling, formulation, and storage. The compound is most commonly available as its hydrochloride salt (L-Alaninamide hydrochloride), which is a white crystalline powder.

Table 1: Physicochemical Properties of L-Alaninamide Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉ClN₂O | [1] |

| Molecular Weight | 124.57 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 167-172 °C; decomposes above this temperature. Other sources report 212-217 °C. This variation may be due to different polymorphic forms or the presence of hydrates. | [1] |

| Solubility | Soluble in water, slightly soluble in ethanol. | [1] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | [1] |

| pH (aqueous solution) | Approximately 4.5 | [1] |

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its functional groups: the primary amine and the primary amide. Under normal storage conditions (cool, dry, protected from light), the solid form is relatively stable. However, in the presence of moisture and at non-neutral pH, degradation can occur.

Hydrolysis

The most significant degradation pathway for this compound is the hydrolysis of the amide bond. This reaction can be catalyzed by acid or base, or it can proceed, albeit much more slowly, in neutral water.[2] The amide bond is considerably more stable to hydrolysis than an ester bond under physiological conditions.[2]

The hydrolysis reaction breaks the C-N bond of the amide, yielding L-alanine and ammonia.

Enzymatic hydrolysis of alaninamide has been demonstrated. For instance, an amidase from Ochrobactrum anthropi can hydrolyze D-alaninamide with a K\u2098 of 4.2 mM, while the L-enantiomer is a poorer substrate with a K\u2098 of 26.1 mM.[3] This indicates that in biological systems or in the presence of microbial contamination, enzymatic degradation can be a significant pathway.

Thermal Degradation

High temperatures can induce the degradation of this compound. Studies on the thermal degradation of amino acids have shown that they can undergo decarboxylation and deamination. For alanine, the activation energy for thermal degradation has been reported to be in the range of 88.5 to 137.4 kJ/mol, depending on the specific experimental conditions.[4] It is plausible that this compound would exhibit similar thermal instability of its core alanine structure, in addition to the potential for intramolecular cyclization or other reactions involving the amide group at elevated temperatures.

Photodegradation

While specific photostability studies on this compound are not widely published, compounds with amine functional groups can be susceptible to photodegradation. It is advisable to protect this compound from prolonged exposure to light, particularly UV radiation. Photodegradation pathways could involve the formation of radical species, leading to a complex mixture of degradation products.

Quantitative Stability Data

As mentioned, specific quantitative data for the stability of this compound under normal, non-enzymatic conditions is scarce in the public domain. The following table summarizes the available related quantitative data to provide context for its potential stability.

Table 2: Related Quantitative Stability Data

| Parameter | Compound/System | Value | Conditions | Reference(s) |

| Michaelis Constant (K\u2098) | D-Alaninamide (enzymatic hydrolysis) | 4.2 mM | Amidase from Ochrobactrum anthropi | [3] |

| Michaelis Constant (K\u2098) | L-Alaninamide (enzymatic hydrolysis) | 26.1 mM | Amidase from Ochrobactrum anthropi | [3] |

| Activation Energy (Ea) | Alanine (thermal degradation) | 88.5 - 137.4 kJ/mol | Pyrolysis in air at 160-240 °C | [4] |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. Such studies expose the compound to stress conditions to identify potential degradation products and develop stability-indicating analytical methods.[5][6]

Forced Degradation Protocol

The following is a general protocol for a forced degradation study of this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Collect samples at various time points.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the solution of the compound to light as specified in ICH guideline Q1B. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method.

Analytical Methodologies

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of the active ingredient and the detection of impurities. For this compound, High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Table 3: Recommended Analytical Methods for Stability Testing

| Technique | Column | Mobile Phase | Detection | Comments |

| Reversed-Phase HPLC with Pre-column Derivatization | C18 | Gradient of an aqueous buffer and acetonitrile/methanol | Fluorescence or UV | Derivatization with o-phthalaldehyde (B127526) (OPA) for primary amines. Does not detect secondary amines unless an oxidant is used.[8] |

| Ion-Exchange Chromatography with Post-column Derivatization | Cation-exchange | pH and cation strength gradient | UV-Vis (Ninhydrin) or Fluorescence (OPA) | A robust and common method for amino acid analysis. Can separate a wide range of amino acids and related compounds.[9] |

| LC-MS/MS | C18 or HILIC | Volatile mobile phases (e.g., formic acid in water and acetonitrile) | Mass Spectrometry | Provides high sensitivity and specificity, and allows for the identification of unknown degradation products based on their mass-to-charge ratio and fragmentation patterns. |

Metabolic Pathways and Biological Significance

This compound is not a naturally occurring metabolite in humans but has been detected in human blood, suggesting it is part of the human exposome. Upon entering a biological system, it is anticipated that this compound would be hydrolyzed to L-alanine by amidase enzymes.

The resulting L-alanine is a non-essential amino acid that plays a central role in metabolism.[10][11] It is a key component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. In the liver, alanine is converted to pyruvate (B1213749) by alanine transaminase (ALT). This pyruvate can then be used for gluconeogenesis to produce glucose, or it can enter the tricarboxylic acid (TCA) cycle for energy production.[12][13]

Storage and Handling

Based on its physicochemical properties and stability profile, the following storage and handling recommendations are made for this compound and its hydrochloride salt:

-

Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and potential oxidative degradation.

-

Handling: Use appropriate personal protective equipment (gloves, safety glasses). Handle in a well-ventilated area to avoid inhalation of the powder. Due to its hygroscopic nature, minimize exposure to ambient air.

Conclusion

This compound is a relatively stable compound in its solid form when stored under appropriate conditions. The primary route of degradation is hydrolysis of the amide bond, which is accelerated by acidic or basic conditions and can also be enzymatically mediated. While specific kinetic data for its degradation under normal conditions is limited, established principles of amide chemistry and forced degradation studies provide a robust framework for assessing its stability. For researchers and drug development professionals, careful control of storage conditions, particularly protection from moisture, and the use of appropriate stability-indicating analytical methods are paramount to ensuring the integrity of this compound in their work.

References

- 1. L-Alaninamide | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uregina.ca [uregina.ca]

- 3. researchgate.net [researchgate.net]

- 4. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. longdom.org [longdom.org]

- 8. usp.org [usp.org]

- 9. usp.org [usp.org]

- 10. SMPDB [smpdb.ca]

- 11. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 12. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

Hygroscopic Nature of 2-Aminopropanamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic nature of 2-aminopropanamide hydrochloride (also known as L-Alaninamide hydrochloride), a key intermediate in the synthesis of various pharmaceutical agents. Understanding the moisture sorption characteristics of this compound is critical for ensuring its stability, quality, and efficacy throughout the drug development lifecycle, from handling and storage to formulation and manufacturing. While specific public data on its moisture sorption isotherm is limited, this guide outlines the fundamental principles of its hygroscopicity and the standard methodologies for its characterization.

Understanding Hygroscopicity

Hygroscopicity is the propensity of a substance to absorb or adsorb moisture from the surrounding atmosphere. For active pharmaceutical ingredients (APIs) and their intermediates, this property can significantly impact chemical stability, crystal structure, powder flow, compaction, and dissolution rates.[1][2] this compound hydrochloride has been identified as a hygroscopic compound, necessitating careful handling and storage to prevent degradation and ensure batch-to-batch consistency.[3][4]

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.

Quantitative Analysis of Moisture Content

A comprehensive understanding of a compound's hygroscopic nature is achieved through quantitative analysis. While a complete moisture sorption isotherm for this compound hydrochloride is not publicly available, the following table illustrates how such data would be presented. This data is typically generated using Dynamic Vapor Sorption (DVS) analysis.

Table 1: Illustrative Moisture Sorption Data for this compound Hydrochloride at 25°C

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | 0.00 | 0.45 |

| 10 | 0.15 | 0.50 |

| 20 | 0.25 | 0.55 |

| 30 | 0.35 | 0.60 |

| 40 | 0.50 | 0.70 |

| 50 | 0.70 | 0.85 |

| 60 | 1.00 | 1.10 |

| 70 | 1.50 | 1.65 |

| 80 | 2.20 | 2.30 |

| 90 | 3.50 | 3.50 |

Note: This data is illustrative and intended to demonstrate the typical format for presenting results from a DVS analysis. The values are hypothetical and do not represent actual experimental results for this compound hydrochloride.

A Certificate of Analysis for a sample of this compound hydrochloride reported a weight loss of 0.30% by Thermogravimetric Analysis (TGA), indicating the presence of a small amount of volatile content, likely water, under the conditions of the experiment.[5]

Experimental Protocols for Hygroscopicity Assessment

To fully characterize the hygroscopic nature of this compound hydrochloride, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6][7] This method is crucial for generating moisture sorption-desorption isotherms, which provide insights into the physical stability, amorphous content, and hydrate (B1144303) formation of a material.[8][9]

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound hydrochloride (typically 5-15 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at the experimental temperature (e.g., 25°C) until a stable weight is achieved. This initial weight serves as the baseline.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (defined by a pre-set rate of mass change over time, e.g., dm/dt ≤ 0.002%/min).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass against the relative humidity to generate the sorption and desorption isotherms.

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[10][11] It is based on a stoichiometric reaction between iodine and water.[12] This technique is particularly useful for quantifying the absolute water content of a sample of this compound hydrochloride, which can then be correlated with data from other stability and analytical tests.

Methodology (Volumetric Titration):

-

Apparatus Setup: A Karl Fischer titrator, consisting of a titration vessel, burette, and a double platinum electrode, is used. The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol).

-

Solvent Titration: The solvent is first titrated to a stable endpoint with the Karl Fischer reagent to eliminate any residual water.

-

Sample Introduction: An accurately weighed sample of this compound hydrochloride is introduced into the conditioned titration vessel.

-

Titration: The sample is then titrated with the Karl Fischer reagent. The reagent is added until all the water in the sample has reacted, which is indicated by a persistent voltage change at the electrode.

-

Calculation: The volume of the titrant consumed is used to calculate the water content of the sample based on the predetermined titer of the reagent (mg H₂O / mL of reagent).

Impact on Drug Development and Formulation

The hygroscopic nature of this compound hydrochloride has several implications for drug development:

-

Storage and Handling: The compound must be stored in well-sealed containers with desiccants to protect it from atmospheric moisture.[4] Exposure to high humidity can lead to physical changes such as clumping and may affect its chemical stability.

-

Formulation: During formulation, the hygroscopicity of this intermediate can influence the choice of excipients. It is important to use excipients with low hygroscopicity to create a stable final drug product.

-

Manufacturing: The manufacturing environment, particularly the relative humidity, needs to be carefully controlled to prevent moisture uptake during processing steps like blending and granulation.

-

Analytical Methods: The water content of this compound hydrochloride should be routinely monitored as a critical quality attribute using methods like Karl Fischer titration.

Logical Relationship for Stability Assessment

The stability of this compound hydrochloride is intrinsically linked to its hygroscopic nature. The following diagram illustrates the logical relationship between environmental factors, the compound's properties, and its resulting stability.

References

- 1. kmpharma.in [kmpharma.in]

- 2. tainstruments.com [tainstruments.com]

- 3. theclinivex.com [theclinivex.com]

- 4. tainstruments.com [tainstruments.com]

- 5. pharmagrowthhub.com [pharmagrowthhub.com]

- 6. researchgate.net [researchgate.net]

- 7. ardena.com [ardena.com]

- 8. proumid.com [proumid.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. This compound hydrochloride | C3H9ClN2O | CID 12317286 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality and Optical Isomers of 2-Aminopropanamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality in 2-Aminopropanamide

This compound, also known as alaninamide, is the amide derivative of the amino acid alanine. Its structure features a chiral center at the alpha-carbon (C2), the carbon atom bonded to the amino group, the carboxamide group, a methyl group, and a hydrogen atom. Due to this asymmetry, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images called enantiomers.[1][2]

These enantiomers are designated as (S)-2-aminopropanamide and (R)-2-aminopropanamide based on the Cahn-Ingold-Prelog priority rules. Like most chiral molecules, the enantiomers of this compound exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light, a property known as optical activity.[1][3] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[2] This differential interaction is critical in biological systems, where receptors, enzymes, and other endogenous chiral molecules often exhibit high stereoselectivity, leading to significant differences in the pharmacological and toxicological profiles of the two enantiomers.

The relationship between the racemic mixture and its constituent enantiomers is a foundational concept in stereochemistry.

Physicochemical Properties of this compound Enantiomers

While enantiomers share many physical properties, their defining difference is their specific rotation.[4][5] Quantitative data for the individual enantiomers of this compound is sparse in publicly available literature, as they are often studied as part of a larger chemical library or as intermediates. However, general properties for the racemic mixture and characteristics of the individual enantiomers can be summarized.

| Property | (S)-2-Aminopropanamide | (R)-2-Aminopropanamide | Racemic (DL)-2-Aminopropanamide |

| Synonyms | L-Alaninamide | D-Alaninamide[6] | DL-Alanylamide[7] |

| CAS Number | 7324-05-2[8][9] | 35320-22-0[6] | 4726-84-5[7][10] |

| Molecular Formula | C₃H₈N₂O[9] | C₃H₈N₂O[6] | C₃H₈N₂O[7] |

| Molecular Weight | 88.11 g/mol [9] | 88.11 g/mol [6] | 88.11 g/mol [7] |

| Melting Point | Data not specified | Data not specified | 70 to 90°C[10] or 167-172°C (decomposes)[11] |

| Specific Rotation ([α]D) | Sign expected to be opposite to (R)-form | Sign expected to be opposite to (S)-form | 0° (optically inactive)[2] |

| Solubility | Soluble in water | Soluble in water | Soluble in water, slightly in ethanol[11] |

Note: Specific rotation values are highly dependent on concentration, solvent, temperature, and wavelength. The lack of standardized, publicly available values underscores the need for empirical determination in a research context.

Experimental Protocols for Chiral Resolution

Separating a racemic mixture into its pure enantiomers, a process known as chiral resolution, is crucial for drug development.[12] A prevalent and highly effective method for resolving amino acid derivatives is enzymatic kinetic resolution.[13] This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted components.[13][14]

Protocol: Dynamic Kinetic Resolution of (DL)-2-Aminopropanamide

This protocol is based on the principle of dynamic kinetic resolution (DKR), which combines the stereoselective enzymatic reaction with in-situ racemization of the less reactive enantiomer, theoretically enabling a 100% yield of the desired product.[15][16] The following method utilizes a D-aminopeptidase (DAP) to selectively hydrolyze the (R)-enantiomer (D-alaninamide) and an α-amino-ε-caprolactam (ACL) racemase to convert the remaining (S)-enantiomer into the (R)-form for the enzyme.[14][15]

Objective: To produce enantiomerically pure D-alanine from a racemic mixture of DL-alaninamide.

Materials:

-

DL-2-Aminopropanamide (DL-Alaninamide)

-

D-aminopeptidase (DAP) from Ochrobactrum anthropi[15]

-

α-Amino-ε-caprolactam (ACL) racemase from Achromobacter obae[14][15]

-

Pyridoxal 5′-phosphate (PLP) co-factor[15]

-

Potassium phosphate (B84403) buffer (KPB), 0.1 M[15]

-

Reaction vessel with temperature and pH control

-

Analytical equipment for monitoring reaction progress (e.g., Chiral HPLC)[11]

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 2.0 mL) containing 0.1 M potassium phosphate buffer (KPB). Adjust the pH to the optimal range for both enzymes, typically around 7.0-7.5.[15]

-

Addition of Components: To the buffer, add the following components to their final concentrations:

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically between 30°C and 45°C.[15][17] The optimal temperature balances the activity and stability of both enzymes.[15]

-

Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture. Analyze the samples using chiral HPLC or another suitable method to determine the concentrations of D-alanine, L-alanine, D-alaninamide, and L-alaninamide.

-

Reaction Completion and Product Isolation: The reaction is considered complete when the L-alaninamide is fully converted.[14] The final product, D-alanine, can then be isolated and purified from the reaction mixture using standard biochemical techniques such as ion-exchange chromatography.

The workflow for this enzymatic resolution process can be visualized as a logical sequence of steps.

Biological Significance and Signaling Pathways

As a simple amino acid amide, this compound itself is not typically associated with specific signaling pathways. Its biological significance is primarily understood in the context of its parent amino acid, alanine. L-alanine (the (S)-enantiomer) is a proteinogenic amino acid, integral to protein synthesis and metabolism in virtually all living organisms. D-alanine (the (R)-enantiomer), while less common, is a crucial component of the peptidoglycan cell walls in many bacteria.

The stereospecificity of biological systems means that the (S) and (R) enantiomers of this compound would be recognized and metabolized differently. For instance, an L-amino acid amidase would likely hydrolyze (S)-2-aminopropanamide to L-alanine, while a D-aminopeptidase specifically targets the (R)-enantiomer.[15]

In drug development, chiral amides like alaninamide can be used as building blocks in peptide synthesis or as standalone therapeutic candidates. The chirality is paramount, as one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the synthesis and testing of enantiomerically pure active pharmaceutical ingredients (APIs) is a regulatory and scientific necessity. The metabolic fate of each enantiomer would follow the pathways of its corresponding amino acid, as depicted in the simplified diagram below.

References

- 1. rroij.com [rroij.com]

- 2. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 3. amherst.edu [amherst.edu]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. (2R)-2-aminopropanamide | C3H8N2O | CID 446080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C3H8N2O | CID 350287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7324-05-2|(S)-2-Aminopropanamide|BLD Pharm [bldpharm.com]

- 9. (2S)-2-aminopropanamide | CymitQuimica [cymitquimica.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. This compound | 4726-84-5 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. researchgate.net [researchgate.net]

A Deep Dive into the Chemical Nuances of Amides and Amino Acids: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental differences and interplay between amides and amino acids is paramount. These two classes of organic compounds, while structurally related, exhibit distinct chemical properties and play vastly different roles in biological systems and synthetic chemistry. This in-depth technical guide elucidates these core distinctions through a comparative analysis of their structure, properties, and relevant experimental methodologies.

Core Structural and Functional Distinctions

At the heart of the distinction between amides and amino acids lies their functional group composition. An amino acid , in its quintessential form, is a bifunctional molecule containing both an amine group (-NH2) and a carboxylic acid group (-COOH) attached to the same carbon atom, known as the alpha-carbon.[1][2][3][4][5][6] This dual functionality imparts amphoteric properties, allowing amino acids to act as both acids and bases.[3]

In contrast, an amide is a derivative of a carboxylic acid where the hydroxyl (-OH) group has been replaced by a nitrogen-containing group.[2][3][4][5][6] The defining feature of an amide is the carbonyl group (C=O) directly bonded to a nitrogen atom. This linkage, known as the amide bond or, in the context of proteins, the peptide bond, is fundamental to the structure of peptides and proteins.[3]

Comparative Physicochemical Properties

The seemingly subtle difference in the arrangement of atoms leads to significant disparities in the physicochemical properties of amides and amino acids. These differences are crucial for understanding their behavior in biological and chemical systems.

| Property | Amide (e.g., Acetamide) | Amino Acid (e.g., Alanine) |

| Functional Groups | Amide (-CONH₂) | Amine (-NH₂) and Carboxylic Acid (-COOH) |

| pKa (Conjugate Acid of Amine/Amide) | ~ -0.5 (for the protonated carbonyl) | ~ 9.69 (for the α-ammonium group)[7] |

| pKa (Carboxylic Acid) | N/A | ~ 2.34 (for the α-carboxyl group)[7] |

| C-N Bond Length | ~ 1.325 Å (in acetamide) | ~ 1.47 Å (typical C-N single bond)[4] |

| C=O Bond Length | ~ 1.243 Å (in acetamide) | ~ 1.25 Å (in the carboxylate form) |

| Basicity | Very weak bases | Basic (due to the amine group) |

| Acidity | N-H protons are weakly acidic (pKa ~ 17) | Acidic (due to the carboxylic acid group) |

| Solubility in Water | Generally soluble for small amides | Generally soluble |

Table 1: Comparative summary of key quantitative data for a representative amide (acetamide) and amino acid (alanine).

The significantly lower basicity of the amide nitrogen compared to the amine nitrogen in an amino acid is a key differentiator. This is due to the resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group, which reduces the electron density on the nitrogen, making it less available for protonation. This resonance also imparts partial double bond character to the C-N bond in amides, resulting in a shorter and more rigid bond compared to the C-N single bond in amines.

Mandatory Visualizations

To further clarify these fundamental concepts, the following diagrams illustrate the structural differences and a typical workflow for their experimental differentiation.

Caption: Fundamental structural differences between amides and amino acids.

Caption: Experimental workflow to distinguish amides from amino acids.

Experimental Protocols

A variety of experimental protocols can be employed for the synthesis, analysis, and differentiation of amides and amino acids.

Amide Synthesis from a Carboxylic Acid and an Amine

A common method for amide synthesis involves the activation of a carboxylic acid followed by reaction with an amine.

Protocol: Amide Synthesis using Thionyl Chloride

-

Activation of Carboxylic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

-

Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an inert anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the amine (2 equivalents) in the same solvent. The second equivalent of the amine acts as a base to neutralize the HCl generated.

-

Stir the reaction mixture at room temperature for several hours until completion (monitor by TLC).

-

Work-up the reaction by washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purify the amide by recrystallization or column chromatography.

-

Amino Acid Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids. Pre-column derivatization is often employed to enhance their detection.

Protocol: Amino Acid Analysis using Pre-column Derivatization with o-Phthalaldehyde (B127526) (OPA)

-

Sample Preparation:

-

If the sample is a protein, perform acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) to liberate the individual amino acids. Neutralize the hydrolysate.

-

Dilute the amino acid sample or standard to an appropriate concentration with a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).

-

-

Derivatization:

-

To a specific volume of the sample or standard, add the OPA reagent (a solution of o-phthalaldehyde and a thiol, such as 2-mercaptoethanol, in borate buffer).

-

Mix thoroughly and allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature. OPA reacts with primary amines to form highly fluorescent isoindole derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution system with a mobile phase typically consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm).

-

Quantify the amino acids by comparing the peak areas of the sample to those of known standards.

-

Distinguishing Amides from Amino Acids Experimentally

The fundamental difference in their susceptibility to hydrolysis provides a straightforward method to distinguish between amides and amino acids.

Protocol: Differentiation via Hydrolysis and Analysis

-

Hydrolysis:

-

Subject the unknown sample to acidic or basic hydrolysis as described in the amide hydrolysis protocols. For example, reflux the sample in 6M HCl for several hours.

-

-

Analysis of Hydrolysate:

-

Analyze the resulting solution using a suitable technique such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-